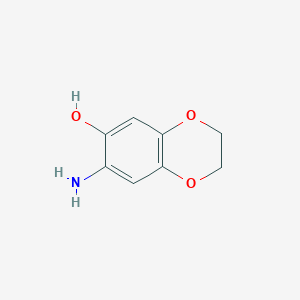

7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-2,3-dihydro-1,4-benzodioxin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,10H,1-2,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAVVLKPUGQVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Amino 2,3 Dihydro 1,4 Benzodioxin 6 Ol and Its Analogues

Strategies for Functionalizing the 2,3-Dihydro-1,4-benzodioxin Core

Functionalization of the 2,3-dihydro-1,4-benzodioxin scaffold requires specific and controlled chemical reactions to introduce amino and hydroxyl groups at desired positions.

Direct Amination Approaches in Benzodioxin Synthesis

Direct amidation of pre-functionalized benzodioxin derivatives is a common strategy. For instance, 4H-benzo[d] scielo.brscirp.orgdioxin-4-one derivatives, synthesized from salicylic (B10762653) acids and acetylenic esters, can undergo room temperature amidation with primary amines to yield salicylamides. rsc.org This approach, however, provides an amide linkage rather than a direct amino group on the aromatic ring.

Another approach involves the use of a 1,4-benzodioxane-6-amine as a starting material, which can then be derivatized. researchgate.net For example, N-substituted derivatives of 1,4-benzodioxane-6-amine have been synthesized by reacting it with various alkyl/aryl sulfonyl chlorides. researchgate.net

Hydroxylation Techniques for Benzodioxin Derivatives, including Enzymatic Methods

Selective hydroxylation of aromatic compounds is a challenging yet crucial transformation in synthetic chemistry. researchgate.net Biocatalytic oxygen transfer, using isolated enzymes or whole microbial cells, offers an elegant and efficient method for achieving this selectivity. researchgate.net Enzymes such as cytochrome P450 monooxygenases, peroxidases, and dioxygenases are known to catalyze aromatic hydroxylation. researchgate.netnih.gov For instance, aryl hydrocarbon hydroxylase, an inducible microsomal enzyme system, is responsible for the enzymatic conversion of benzopyrene to its cytotoxic metabolite, 3-hydroxybenzopyrene. nih.gov While specific enzymatic hydroxylation of the 2,3-dihydro-1,4-benzodioxin core to introduce a hydroxyl group at the 6- or 7-position is not extensively detailed in the provided context, the principles of enzymatic hydroxylation of aromatic compounds are well-established. researchgate.netnih.gov

Chemical synthesis provides alternative routes. For example, the synthesis of 7-[3-[[(2,3-Dihydro-6-hydroxy-1,4-benzodioxin-2-yl)methyl]amino]propoxy]-2H-1-benzopyran-2-one involves the debenzylation of a phenylmethoxy-substituted benzodioxin derivative via hydrogenation to yield the corresponding hydroxy-benzodioxin. prepchem.com

Regioselective Synthesis of Substituted Benzodioxins, particularly at the 6- and 7-positions

Achieving regioselectivity in the substitution of the benzodioxin ring is paramount for synthesizing specific isomers. The introduction of nitro groups, which can subsequently be reduced to amino groups, is a common strategy. For example, the nitration of 2,3-dihydrobenzo[b] scielo.brresearchgate.netdioxine-5-carboxamide with nitric acid in trifluoroacetic acid can lead to the formation of 7-nitro-2,3-dihydrobenzo[b] scielo.brresearchgate.netdioxine-5-carboxamide. nih.gov This demonstrates the ability to selectively introduce a functional group at the 7-position.

Further examples of regioselective synthesis include the development of acid-catalyzed cyclization reactions to produce 2,5-disubstituted-1,3,4-thiadiazoles and 1,3,4-oxadiazoles, where regioselectivity was confirmed by single-crystal X-ray diffraction. nih.gov While not directly related to benzodioxins, these methods highlight the importance and feasibility of controlling regiochemistry in heterocyclic synthesis.

Precursor Synthesis and Intermediate Transformations Relevant to 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol Formation

The synthesis of the target compound often relies on the preparation and transformation of key precursors and intermediates.

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine and Related Amino-Benzodioxin Precursors

2,3-Dihydro-1,4-benzodioxin-6-amine is a key precursor for various derivatives. scielo.brscielo.br It can be synthesized and subsequently used in reactions to create more complex molecules. For instance, it can be reacted with sulfonyl chlorides to produce sulfonamide derivatives. scielo.brresearchgate.net The reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride yields N-(2,3-dihydrobenzo scielo.brresearchgate.net-dioxin-6-yl)-4-methylbenzenesulfonamide. scielo.br Similarly, reaction with 4-fluorobenzene sulfonyl chloride produces N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide. nih.gov

Another important precursor is 6-amino-1-hydroxy-2,1-benzoxaborolane, a key intermediate for the visceral leishmaniasis drug candidate DNDI-6148. Practical, scalable syntheses for this compound have been developed from inexpensive starting materials like 4-tolunitrile and 2-methyl-5-nitroaniline, avoiding a challenging nitration step. nih.gov

The table below summarizes some reactions involving amino-benzodioxin precursors.

| Starting Material | Reagent | Product |

| N-2,3-dihydrobenzo scielo.brresearchgate.net-dioxin-6-amine | 4-methylbenzenesulfonyl chloride | N-(2,3-dihydrobenzo scielo.brresearchgate.net-dioxin-6-yl)-4-methylbenzenesulfonamide |

| 1,4-Benzodioxane-6-amine | Alkyl/aryl sulfonyl chlorides | N-alkyl/aryl sulfonamides |

| 6-amino 1,4-benzodioxan | 4-fluorobenzene sulfonyl chloride | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide |

Pathways to Nitro-Substituted 2,3-Dihydro-1,4-benzodioxin-6-ol Analogues

The introduction of a nitro group onto the benzodioxin ring, which can later be reduced to an amine, is a key synthetic strategy. 2,3-Dihydro-6-nitro-1,4-benzodioxin is a known compound. sielc.com The nitration of a benzodioxin derivative can be regioselective. For example, the nitration of 2,3-dihydrobenzo[b] scielo.brresearchgate.netdioxine-5-carboxamide yields 7-nitro-2,3-dihydrobenzo[b] scielo.brresearchgate.netdioxine-5-carboxamide. nih.gov

The synthesis of 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has also been documented. scbt.com The presence of both a nitro group and a carboxylic acid provides handles for further functionalization.

The table below lists some nitro-substituted benzodioxin compounds.

| Compound Name | CAS Number | Molecular Formula |

| 2,3-Dihydro-6-nitro-1,4-benzodioxin | 16498-20-7 | Not specified |

| 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | 57672-33-0 | C9H7NO6 |

| 7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE | Not specified | Not specified |

Cyclization of Dihydroxybenzene Derivatives with Epoxide Reagents in Benzodioxin Formation

The formation of the 1,4-benzodioxin (B1211060) ring is frequently achieved through the reaction of a catechol (a 1,2-dihydroxybenzene derivative) with a suitable dielectrophile. A common and effective method involves the base-catalyzed cyclization with epoxide reagents such as epichlorohydrin (B41342) or substituted glycidyl (B131873) derivatives.

The reaction mechanism typically proceeds via a tandem nucleophilic substitution (SN2) process. In the presence of a base (e.g., sodium hydroxide, potassium carbonate), the more acidic phenolic hydroxyl group of the catechol is deprotonated to form a phenoxide ion. This potent nucleophile then attacks one of the electrophilic carbons of the epoxide, leading to the opening of the three-membered ring. A subsequent intramolecular cyclization occurs when the second, newly formed alkoxide attacks the other electrophilic center, displacing a leaving group to form the stable six-membered dioxin ring. For instance, the reaction of catechol with epibromohydrin (B142927) in the presence of a base can yield 2-hydroxymethyl-1,4-benzodioxane. Similarly, chiral epoxides like (S)-(+)-glycidyl tosylate can be used to introduce stereochemistry into the resulting benzodioxin structure. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Base | Key Transformation | Product Type |

| Catechol | Epichlorohydrin | Base (e.g., NaOH) | Nucleophilic ring opening followed by intramolecular cyclization | 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxin |

| Catechol | Glycidyl Tosylate | Base (e.g., K2CO3) | SN2 attack and cyclization | 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxin |

| Catechol | Glycerol Carbonate | Basic Catalyst (e.g., NaOCH3) | Alkylation and cyclization | 2-(Hydroxymethyl)-1,4-benzodioxane rsc.org |

Derivatization Reactions of Amino and Hydroxyl Groups on the Benzodioxin Scaffold

Once the benzodioxin core is synthesized, the amino and hydroxyl groups serve as versatile handles for further functionalization. These derivatization reactions are crucial for modulating the compound's properties and synthesizing a library of analogues for various research applications.

Formation of Sulfonamide Derivatives from 2,3-Dihydro-1,4-benzodioxin-6-amine

The primary amino group on the benzodioxin scaffold readily undergoes reaction with various sulfonyl chlorides to form stable sulfonamide derivatives. This reaction is typically carried out by stirring the starting amine, such as 2,3-dihydro-1,4-benzodioxin-6-amine, with an appropriate alkyl or aryl sulfonyl chloride in an aqueous alkaline medium, such as 10% aqueous sodium carbonate, at room temperature. nih.govtsijournals.com The alkaline conditions neutralize the hydrochloric acid generated during the reaction, driving it to completion. This method allows for the introduction of a wide range of substituents on the sulfonamide nitrogen, enabling the synthesis of diverse compound libraries. tsijournals.com

For example, the reaction between 2,3-dihydro-1,4-benzodioxin-6-amine and 4-methylbenzenesulfonyl chloride yields N-(2,3-dihydrobenzo nih.govconnectjournals.comdioxin-6-yl)-4-methylbenzenesulfonamide in high yield (80%). nih.gov The resulting sulfonamide can then be used as a parent compound for further N-alkylation or other modifications. nih.govtsijournals.com

| Amine Reactant | Sulfonyl Chloride | Reaction Conditions | Product | Yield | Reference |

| 2,3-Dihydro-1,4-benzodioxin-6-amine | 4-Methylbenzenesulfonyl chloride | 10% aq. Na2CO3, Room Temp., 4-5 hrs | N-(2,3-dihydrobenzo nih.govconnectjournals.comdioxin-6-yl)-4-methylbenzenesulfonamide | 80% | nih.gov |

| 2,3-Dihydro-1,4-benzodioxin-6-amine | Various alkyl/aryl sulfonyl chlorides | Alkaline medium | N-alkyl/aryl sulfonamides | N/A | tsijournals.com |

Acetylation and Carboxamide Formation on Amino-Benzodioxin Moieties

The amino group of amino-benzodioxin derivatives can also be acylated to form carboxamides and related structures. This is a fundamental transformation in organic synthesis, often accomplished using acylating agents like acid chlorides or anhydrides.

One synthetic route involves the further derivatization of a pre-formed sulfonamide. For instance, N-(2,3-dihydrobenzo nih.govconnectjournals.comdioxin-6-yl)-4-methylbenzenesulfonamide can be reacted with various 2-bromo-N-(substituted-phenyl)acetamides in the presence of a strong base like lithium hydride in DMF. nih.gov This results in the alkylation of the sulfonamide nitrogen, yielding more complex acetamide (B32628) derivatives. nih.gov

Alternatively, a carboxylic acid group on the benzodioxin ring can be converted into a carboxamide. This typically involves a two-step process where the carboxylic acid is first activated and then reacted with an amine. A common activation strategy is the formation of a mixed anhydride (B1165640). For example, a benzodioxine carboxylic acid can be treated with isobutyl chloroformate and a non-nucleophilic base like N-methylmorpholine. The resulting mixed anhydride intermediate is then reacted in situ with an amine (e.g., ammonia (B1221849) in methanol) to furnish the desired carboxamide.

| Starting Material | Reagents | Key Intermediate | Product Type | Reference |

| 2,3-Dihydrobenzo[b] nih.govconnectjournals.comdioxine-5-carboxylic acid | 1. Isobutyl chloroformate, N-methylmorpholine; 2. 7N NH3 in MeOH | Mixed anhydride | 2,3-Dihydrobenzo[b] nih.govconnectjournals.comdioxine-5-carboxamide | |

| N-(2,3-dihydrobenzo nih.govconnectjournals.comdioxin-6-yl)-4-methylbenzenesulfonamide | 2-Bromo-N-(substituted-phenyl)acetamides, LiH, DMF | N/A | 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(substituted-phenyl)acetamides | nih.gov |

Advanced Synthetic Techniques for 2,3-Dihydro-1,4-benzodioxin Derivatives

Modern synthetic chemistry offers sophisticated tools for the precise and efficient construction and functionalization of complex molecules like benzodioxin derivatives. These include catalytic methods for activating otherwise inert bonds and stereoselective approaches for controlling the three-dimensional arrangement of atoms.

Catalytic Approaches in Benzodioxin Functionalization

Palladium-catalyzed cross-coupling and C-H functionalization reactions have become powerful methods for modifying aromatic and heterocyclic systems, including the 1,4-benzodioxane (B1196944) scaffold. researchgate.net These reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds at specific positions. C(sp³)–H functionalization, in particular, represents a highly atom-economical approach to modify the saturated portion of the benzodioxin ring. researchgate.net

These transformations often rely on a directing group (DG) attached to the substrate, which coordinates to the metal catalyst (e.g., palladium) and directs the C-H activation to a specific, nearby C-H bond. researchgate.net The catalytic cycle can proceed through various pathways, such as a Pd(II)/Pd(IV) mechanism. researchgate.net This approach has been applied to 1,4-benzodioxane systems, enabling the introduction of aryl groups and other functionalities with high selectivity, avoiding the need for pre-functionalized starting materials. researchgate.net

Stereoselective Synthesis of Chiral Benzodioxin Analogues

The biological activity of many benzodioxane derivatives is highly dependent on their stereochemistry, particularly the absolute configuration at the C2 position of the dioxin ring. rsc.org Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure analogues is of significant interest.

Several strategies have been developed to construct chiral 2,3-dihydro-1,4-benzodioxane frameworks:

Palladium-Catalyzed Asymmetric Reactions : Methods such as palladium-catalyzed intramolecular etherification of halogenated aromatic hydrocarbons with chiral alcohol groups have been successfully employed. rsc.org

Enzymatic Kinetic Resolution : Biocatalysis offers a highly efficient and enantioselective route. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used for the kinetic resolution of racemic benzodioxane esters. rsc.orgconnectjournals.com Engineered mutants of CALB have shown the ability to catalyze the resolution of substrates like 1,4-benzodioxane-2-carboxylic acid methyl ester, providing access to chiral building blocks. rsc.orgconnectjournals.com

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials. For example, a synthetic strategy starting from D-Mannitol diacetonide can be used to construct a chiral side chain, which is then cyclized with catechol in a basic medium to form the chiral benzodioxane ring. nih.gov

| Method | Description | Key Reagent/Catalyst | Outcome | Reference |

| Palladium-Catalyzed O-arylation | Asymmetric intramolecular coupling reaction. | Palladium catalyst, Chiral ligand | Chiral 1,4-benzodioxanes | rsc.org |

| Enzymatic Kinetic Resolution | Selective hydrolysis of one enantiomer of a racemic ester. | Engineered Candida antarctica lipase B (CALB) | Enantiomerically enriched 1,4-benzodioxane-2-carboxylic acid | rsc.orgconnectjournals.com |

| Chiral Pool Synthesis | Use of a chiral starting material to build the final molecule. | D-Mannitol diacetonide, Catechol | Diastereomeric mixture of chiral benzodioxine products | nih.gov |

Microwave-Assisted Synthesis for 2,3-Dihydro-1,4-benzodioxin Derivatives

Microwave-assisted synthesis has emerged as a significant tool in modern organic chemistry, offering considerable advantages over conventional heating methods for the synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can dramatically accelerate reaction rates, often leading to higher yields and improved product purity. nih.govjocpr.com The efficiency of this method stems from the rapid and uniform heating of the reaction vessel, enhancing the collision frequency between molecules and thus speeding up the chemical transformation. nih.gov

The application of microwave energy is considered a green chemistry approach as it can reduce reaction times from hours to minutes, minimize energy consumption, and sometimes allow for solvent-free conditions. researchgate.netepa.govresearchgate.net

Detailed Research Findings

Research has demonstrated the successful application of microwave-assisted techniques in synthesizing complex molecules incorporating the 2,3-dihydro-1,4-benzodioxin scaffold. For instance, the synthesis of benzodioxinoquinoxaline derivatives has been efficiently achieved through microwave-assisted reactions. nih.gov

One notable example is the use of a microwave irradiation-assisted Buchwald–Hartwig cross-coupling reaction. This method has been employed for the synthesis of various donor–acceptor–donor derivatives and has proven to be highly effective, with yields reaching up to 91%. nih.gov In a specific application, the nucleophilic aromatic substitution of a precursor with pyrocatechol (B87986) under microwave irradiation resulted in the target compound in an impressive 91% yield. nih.gov Similarly, the C–F bond cleavage/C–O bond formation of a fluorinated precursor with pyrocatechol was successfully carried out under microwave irradiation at 100 °C for 30 minutes in dry DMF, showcasing the method's utility. nih.gov

The advantages of microwave-assisted synthesis are particularly evident when compared to conventional heating methods, which often require prolonged reaction times. nih.gov For example, traditional synthesis routes for similar heterocyclic compounds can involve refluxing for 10 hours or stirring at room temperature for 4-5 hours to achieve the desired product. nih.govscielo.br

The table below summarizes the conditions and outcomes of a representative microwave-assisted synthesis of a 2,3-dihydro-1,4-benzodioxin derivative compared to a conventional method for a related compound.

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis Methods

| Method | Reactants | Conditions | Reaction Time | Yield |

|---|---|---|---|---|

| Microwave-Assisted | QF2Acr2, Pyrocatechol | Microwave Irradiation | Not specified | 91% |

| Microwave-Assisted | QF2Br2, Pyrocatechol | 100 °C, Dry DMF, K₂CO₃ | 30 minutes | Not specified |

| Conventional Heating | Methyl 2,3-dihydroxybenzoate, 1,2-Dibromoethane | Reflux in DMF with K₂CO₃ | 10 hours | Not specified |

Data for the table was compiled from multiple sources. nih.govnih.gov

The data clearly illustrates the significant reduction in reaction time afforded by microwave-assisted techniques, highlighting its efficiency in the synthesis of 2,3-dihydro-1,4-benzodioxin derivatives and their analogues.

Structure Activity Relationships Sar and Molecular Design Principles for 2,3 Dihydro 1,4 Benzodioxin Scaffolds

Impact of Substituent Position and Nature on Biological Activity of 2,3-Dihydro-1,4-benzodioxins

The biological activity of 2,3-dihydro-1,4-benzodioxin derivatives is profoundly influenced by the position and chemical nature of substituents on both the benzene (B151609) and dioxane rings. Strategic placement of different functional groups can modulate the compound's potency, selectivity, and pharmacokinetic properties.

The positioning of amino and hydroxyl groups on the benzodioxin core is a critical determinant of biological activity. These groups, capable of forming strong hydrogen bonds, can significantly impact a molecule's binding affinity to its target. researchgate.net

For instance, in the context of antioxidant activity, the hydroxyl group's position is a key factor. Studies on related heterocyclic compounds have shown that the presence and location of a hydroxyl group can dramatically influence a compound's ability to scavenge free radicals. nih.govresearchgate.net Specifically, the enol structure, which can be influenced by the hydroxyl position, is often a crucial element for antioxidant potential. nih.gov

Research on other bicyclic systems has also highlighted the importance of the amino group's position. For example, in 4H-1,2,4-benzothiadiazine 1,1-dioxides, the NH group at the 3-position is critical for establishing a strong hydrogen bond, which is essential for optimal activity on insulin-secreting cells. nih.gov While not a direct analog, this underscores the general principle that the precise placement of hydrogen-bonding groups like amino and hydroxyl is fundamental to molecular recognition and biological function.

The differential effects of hydroxyl-bearing amino acids in tuning the absorption spectra of human red and green cone pigments further illustrate the nuanced impact of hydroxyl group positioning on protein function. nih.gov

Table 1: Impact of Hydroxyl Group Position on Antioxidant Activity of DDMP Derivatives

| Compound | Substituent Position | Radical Scavenging Activity (%) |

| DDMP | C-5 OH | High |

| 2a-2d (C-5 OH protected) | C-5 Protected | Sharply Decreased |

| 5a-5b (C-3 OH protected) | C-3 Protected | Good |

Data synthesized from a study on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) derivatives, demonstrating the critical role of the C-5 hydroxyl group in antioxidant activity. nih.gov

The addition of other substituents to the benzene and dioxane rings can further modulate the biological profile of 2,3-dihydro-1,4-benzodioxin derivatives. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can alter the reactivity and binding characteristics of the entire molecule. libretexts.org

On the dioxane ring, the nature and stereochemistry of substituents are crucial. The absolute configuration at the C2 position of the benzodioxane ring has been shown to significantly influence biological activity. nih.gov The introduction of various groups at this position can lead to compounds with a range of pharmacological effects, including antihypertensive and anti-inflammatory properties. eurekaselect.comnih.gov

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov In the context of benzodioxin derivatives, fluorine substitution can have a significant impact on their biological activity.

Fluorine's high electronegativity can alter the electronic distribution within the molecule, influencing its pKa and interaction with target proteins. nih.gov For example, studies on amodiaquine (B18356) analogues have shown that fluorine substitution can increase oxidation potentials and resistance to metabolic bioactivation, potentially reducing the formation of toxic metabolites while maintaining therapeutic efficacy. nih.gov

Furthermore, the introduction of fluorine can enhance the potency of compounds. In some cases, the presence of a fluorine atom can improve binding to DNA gyrase and increase cell penetration, leading to enhanced antibacterial activity. nih.gov While these examples are not from benzodioxin-specific studies, they illustrate the general principles of how fluorine substitution can be leveraged to improve the pharmacological profile of heterocyclic compounds.

Table 2: Effect of Fluorine Substitution on Amodiaquine Analogs

| Compound | Substitution | Relative Resistance to Bioactivation |

| Amodiaquine | - | Baseline |

| 2',6'-DIFAQ | 2',6'-difluoro | Increased |

| 4'-deOH-4'-FAQ | 4'-fluoro | Increased |

This table, based on data from a study on amodiaquine, illustrates how fluorine substitution can enhance resistance to metabolic bioactivation. nih.gov

Conformational Analysis and its Implications for Ligand-Receptor Interactions in Benzodioxin Systems

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. For 2,3-dihydro-1,4-benzodioxin derivatives, the conformation of the dihydrodioxin ring and the orientation of its substituents play a vital role in ligand-receptor interactions.

X-ray crystallographic studies of 2-substituted 2,3-dihydro-1,4-benzodioxines have shown that substituents can adopt either axial or equatorial positions on the dihydrodioxin ring. rsc.org The preference for a particular conformation can be influenced by factors such as the steric bulk of the substituent and potential interactions with the oxygen atoms of the dioxane ring. rsc.org

For instance, in some derivatives, an axial orientation of a substituent is stabilized by an interaction with a lone-pair orbital of the O(4) oxygen atom. rsc.org The conformation of the dihydrodioxin ring itself is also important. It has been suggested that the oxygen atom at position 4 is crucial for stabilizing an optimal conformation for drug-receptor interaction, while the oxygen at position 1 may be more directly involved in binding. nih.gov

Understanding the preferred conformations of these molecules is essential for designing ligands that present the correct pharmacophoric features in the optimal spatial arrangement for binding to their target receptor or enzyme.

Design Strategies for Modulating Enzyme Inhibition and Receptor Binding with 2,3-Dihydro-1,4-benzodioxin Derivatives

The rational design of enzyme inhibitors and receptor ligands based on the 2,3-dihydro-1,4-benzodioxin scaffold involves a multi-faceted approach. 182.160.97itmedicalteam.pl A key strategy is the modification of substituents on the benzodioxin core to optimize interactions with the target's active site or binding pocket.

For example, in the development of PARP1 inhibitors, a 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) derivative was identified as a lead compound. nih.gov Further optimization involved chemical modifications at the C2- and C3-positions of the dioxane ring and scaffold hopping, leading to a significant increase in inhibitory potency. nih.gov

Molecular docking studies can provide valuable insights into the binding modes of these derivatives, guiding the design of new analogs with improved affinity. scielo.br For instance, identifying key hydrogen bonding interactions between the ligand and amino acid residues in the active site can inform the placement of hydrogen bond donors and acceptors on the benzodioxin scaffold. nih.gov

Furthermore, considering the pharmacokinetic properties of the designed molecules is crucial. Modifications can be made to improve properties such as solubility, metabolic stability, and cell permeability, which are essential for in vivo efficacy.

Bioisosteric Replacements and Their Effects on the Activity Profile of 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol Analogs

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to modulate the biological activity, selectivity, and pharmacokinetic profile of a lead compound. drughunter.comnih.gov

For analogs of 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol, several bioisosteric replacements can be envisioned. The amino and hydroxyl groups are key pharmacophoric features, and their replacement can have a significant impact. For example, replacing a hydroxyl group with an amino group is a common bioisosteric substitution that can mimic even the tautomeric forms of the original molecule. u-tokyo.ac.jp

The benzene ring itself can also be a target for bioisosteric replacement. Substituting the benzene ring with a heteroaromatic ring, such as pyridine (B92270), has been shown to yield derivatives with interesting biological activities in various therapeutic areas. eurekaselect.com This type of replacement can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to improved interactions with the target.

In the context of the dihydrodioxin ring, replacing one of the oxygen atoms with sulfur has been explored in related systems, which can affect the conformation and binding properties of the molecule. nih.gov The success of any bioisosteric replacement is highly context-dependent, and careful consideration of the specific target and desired property improvements is necessary. drughunter.com

Table 3: Common Bioisosteric Replacements and Their Potential Effects

| Original Group | Bioisosteric Replacement | Potential Effects |

| Hydroxyl (-OH) | Amino (-NH2) | Altered hydrogen bonding, pKa, and metabolic stability u-tokyo.ac.jp |

| Benzene Ring | Pyridine Ring | Modified electronics, solubility, and receptor interactions eurekaselect.com |

| Hydrogen (-H) | Fluorine (-F) | Increased metabolic stability, altered pKa, and enhanced binding affinity u-tokyo.ac.jp |

| Dioxane Oxygen | Sulfur | Changes in ring conformation and binding properties nih.gov |

This table provides examples of common bioisosteric replacements and their potential impact on the properties of a molecule.

Chirality and Stereochemical Effects in Benzodioxane-Based Compounds

The 2,3-dihydro-1,4-benzodioxin scaffold contains a stereocenter at the C2 position, and if substituted, potentially at the C3 position of the dioxin ring. This introduction of chirality is a critical factor in the biological activity of benzodioxane-based compounds. The spatial arrangement of substituents, dictated by the stereochemistry of these chiral centers, significantly influences the interaction of these molecules with their biological targets, which are themselves chiral environments. nih.gov Consequently, enantiomers of a chiral benzodioxane derivative can exhibit markedly different pharmacological and pharmacokinetic profiles. nih.govnih.gov

The precise three-dimensional structure of each enantiomer determines its ability to bind effectively to specific receptors and enzymes. mdpi.com For a given chiral drug, the two enantiomers can be considered as separate pharmacological entities. nih.gov This principle is well-documented for various classes of drugs, where one enantiomer is responsible for the therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. nih.gov

The synthesis of enantiomerically pure benzodioxane derivatives is therefore a significant area of research in medicinal chemistry. rsc.orgdntb.gov.ua Various strategies have been developed to achieve this, including enzymatic kinetic resolution and asymmetric synthesis. rsc.orgrsc.org These methods allow for the isolation of individual enantiomers, enabling the detailed study of their distinct biological activities.

A notable example of the importance of stereochemistry is seen in the development of α-adrenergic antagonists based on the 2-alkylaminomethylbenzodioxan structure. The absolute configuration of the chiral center directly impacts the compound's affinity and selectivity for α-adrenoceptor subtypes.

Detailed studies involving the assignment of absolute configuration to diastereomers of 2,3-dihydro-1,4-benzodioxine derivatives have been carried out using techniques such as molecular modeling and 2D Nuclear Overhauser Effect (NOESY) NMR. mdpi.com These investigations provide a comprehensive understanding of the spatial arrangement of atoms in the molecule, which is crucial for correlating structure with activity. mdpi.com

The following table summarizes the stereochemical properties of selected 2,3-dihydro-1,4-benzodioxin derivatives and highlights the influence of chirality on their biological activity.

| Compound Name | Stereochemistry | Biological Activity/Significance |

| 2S-(1R-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | (2S, 1'R) | Diastereomer with a specific spatial arrangement, useful for synthesizing analogs of potent enzyme inhibitors. mdpi.com |

| 2S-(1S-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | (2S, 1'S) | Diastereomer of the above, with a different configuration at the 1' position, leading to distinct pharmacological properties. mdpi.com |

| (2R,3R)-1,4-benzodioxane derivatives | (2R, 3R) | Specific enantiomers synthesized asymmetrically for the study of their biological activities as lignan (B3055560) natural products. rsc.org |

This table is generated based on available research data and is for illustrative purposes.

The study of chirality and stereochemical effects in benzodioxane-based compounds is a continuous effort. rsc.org The development of novel chiral systems and a deeper understanding of their interactions at a molecular level are expected to lead to the design of more potent and selective therapeutic agents. rsc.org

Mechanistic Investigations of Biological Activities of 7 Amino 2,3 Dihydro 1,4 Benzodioxin 6 Ol Derivatives

Enzyme Inhibitory Mechanisms of Benzodioxin-Based Compounds

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies

Derivatives of benzodioxin and related heterocyclic structures have been investigated as inhibitors of cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for conditions such as Alzheimer's disease. mdpi.com

Research into compounds with similar backbones, such as benzothiazolone and benzohydrazide (B10538) derivatives, has revealed mechanisms for dual inhibition of both AChE and BChE. mdpi.commdpi.comresearchgate.net For instance, certain benzothiazolone derivatives show a higher inhibitory preference for BChE over AChE. mdpi.com Kinetic studies of one potent BChE inhibitor from this class, compound M13, identified it as a reversible and noncompetitive inhibitor. mdpi.com Molecular docking simulations suggest that its inhibitory action involves hydrogen bonding and π-π interactions within the enzyme's active site. mdpi.com

Similarly, studies on benzohydrazides have identified compounds that inhibit both enzymes, with some showing stronger activity against AChE. mdpi.comresearchgate.net The mechanism for many cholinesterase inhibitors is often a mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net Noncompetitive inhibitors, which bind to an anionic subsite of the enzyme, are also common. nih.gov The slightly different structures of the active sites in AChE and BChE allow for the development of selective inhibitors. researchgate.netnih.gov

| Compound Class | Target Enzyme | IC50 (µM) | Inhibition Type | Selectivity Index (SI) for BChE |

| Benzothiazolone (M13) | BChE | 1.21 | Reversible Noncompetitive | 4.16 |

| Benzothiazolone (M13) | AChE | 5.03 | - | - |

| Benzothiazolone (M2) | BChE | 1.38 | - | 28.99 |

| Benzohydrazides | AChE | 44-100 | - | - |

| Benzohydrazides | BChE | >22 | - | - |

Lipoxygenase (LOX) Enzyme Inhibition Research

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. researchgate.netrsc.org As such, inhibiting LOX is a key target for developing new anti-inflammatory agents. researchgate.net LOX inhibitors function by interfering with the enzyme's activity, which reduces the production of these pro-inflammatory molecules. researchgate.netrsc.org

The mechanism of inhibition can vary. Some compounds act as competitive inhibitors by blocking the active site, preventing the substrate (arachidonic acid) from binding. researchgate.net Others may act via a non-competitive or redox-active mechanism, affecting the iron atom in the enzyme's active site and reducing it from its active ferric state to an inactive ferrous state. researchgate.net

While specific research on 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol as a LOX inhibitor is not extensively detailed in the available literature, the structural features of phenolic compounds are known to contribute to antioxidant and LOX inhibitory activities. For example, studies on various plant-derived compounds and synthetic derivatives show that they can effectively inhibit different isoforms of LOX, such as 5-LOX, 12-LOX, and 15-LOX, often with varying potencies indicated by their IC50 values. scielo.brnih.gov The development of potent and selective LOX inhibitors remains an active area of research for treating inflammatory conditions. researchgate.net

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase is a key enzyme in the digestive system responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govscielo.br The inhibition of this enzyme can delay carbohydrate digestion and absorption, which helps to control the rise in blood glucose levels after a meal (postprandial hyperglycemia). scielo.brnih.gov This mechanism is a validated therapeutic strategy for managing non-insulin-dependent diabetes mellitus. scielo.br

Various heterocyclic compounds, including derivatives of 1,2-benzothiazine, have been synthesized and shown to be potent inhibitors of α-glucosidase, in some cases more effective than the standard drug, acarbose. nih.gov Kinetic studies often reveal the specific mechanism of inhibition. Inhibitors can be competitive, non-competitive, or of a mixed type. scielo.brresearchgate.net For instance, some benzothiazine-based compounds have been identified as potent inhibitors, with detailed molecular docking studies showing strong interactions with key amino acid residues in the enzyme's active site, such as Asp203, Asp542, and His600. nih.gov Other studies on different inhibitors have demonstrated non-competitive or mixed-type inhibition, indicating that the compound may bind to an allosteric site rather than the active site, or to both. researchgate.netdovepress.com

| Compound Class/Name | Target Enzyme | IC50 (µM) | Inhibition Type |

| 1,2-Benzothiazine (12a) | α-Glucosidase | 18.25 | - |

| 1,2-Benzothiazine (12d) | α-Glucosidase | 20.76 | - |

| 1,2-Benzothiazine (12g) | α-Glucosidase | 24.24 | - |

| 1,2-Benzothiazine (11c) | α-Glucosidase | 30.65 | - |

| Acarbose (Standard) | α-Glucosidase | 58.8 | - |

| Bavachalcone | α-Glucosidase | 15.35 µg/mL | Mixed Competitive/Non-competitive |

Kinase Inhibition (e.g., DYRK1A) by 2,3-Dihydro-1,4-benzodioxin-Based Compounds

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders and diabetes. nih.govnih.gov This kinase is involved in regulating critical cellular processes like cell proliferation and differentiation. nih.govresearchgate.net Notably, inhibition of DYRK1A has been shown to promote the proliferation of pancreatic β-cells, which is a promising approach for treating diabetes. nih.gov

The mechanism of DYRK1A inhibition typically involves small molecules that act as ATP-competitive inhibitors, binding to the kinase's ATP-binding site. ccspublishing.org.cn Many potent DYRK1A inhibitors are heterocyclic structures. ccspublishing.org.cn Research has focused on identifying novel scaffolds that can selectively inhibit DYRK1A. nih.govccspublishing.org.cn For example, computational and medicinal chemistry approaches have successfully identified new classes of inhibitors, such as those based on dihydroquinoline and thiadiazine structures. nih.govccspublishing.org.cn These inhibitors are evaluated based on their ability to block the kinase activity, often measured by IC50 values. For instance, some inhibitors have demonstrated activity in the nanomolar range. nih.govresearchgate.net Molecular modeling studies help to understand the specific interactions, such as hydrogen bonds with key residues like Glu239 and Leu241 in the hinge region of the kinase, which are crucial for potent inhibition. researchgate.net

Receptor Modulation by 2,3-Dihydro-1,4-benzodioxin Analogues

Serotoninergic Receptor (e.g., 5-HT1A, 5-HT2C) Agonist/Antagonist Activity Investigations

Derivatives of the benzodioxin structure are known to interact with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors, which are key targets for treating central nervous system disorders. semanticscholar.org The 5-HT1A and 5-HT2C receptor subtypes are significantly involved in regulating mood, anxiety, and cognition. wikipedia.orgpsychopharmacologyinstitute.com

5-HT1A Receptor Activity: The 5-HT1A receptor exists in two main populations: as autoreceptors on serotonin neurons in the raphe nuclei and as postsynaptic receptors in cortical and limbic areas. semanticscholar.orgnih.gov Activation of 5-HT1A autoreceptors reduces the firing of serotonin neurons, while activation of postsynaptic receptors is linked to anxiolytic and antidepressant effects. semanticscholar.orgpsychopharmacologyinstitute.comnih.gov Research on novel benzodioxopiperazine analogues, which share a core structure with the compound of interest, has revealed complex interactions with 5-HT1A receptors. These compounds have been shown to act as potent antagonists at postsynaptic 5-HT1A receptors. Simultaneously, they behave as agonists at the 5-HT1A autoreceptors located on the serotonin neurons themselves. This dual activity profile is distinct and has been characterized through binding assays and functional studies.

5-HT2C Receptor Activity: The 5-HT2C receptor, a G protein-coupled receptor, plays a significant role in modulating the release of dopamine (B1211576) and norepinephrine (B1679862) and is implicated in mood, anxiety, and feeding behaviors. wikipedia.org Activation of 5-HT2C receptors generally leads to excitatory neurotransmission. wikipedia.org Studies have shown that specific ligands can have oppositional effects on behaviors regulated by this receptor, suggesting a complex modulatory role. nih.gov The interaction of benzodioxin derivatives with 5-HT2C receptors is an area of interest for developing therapies for psychiatric disorders, as these receptors influence dopamine release in key brain regions like the prefrontal cortex and nucleus accumbens. wikipedia.org

| Compound | Receptor Target | Binding Affinity (pKi) | Functional Activity |

| S 14489 | 5-HT1A | 9.2 | Postsynaptic Antagonist / Autoreceptor Agonist |

| S 15931 | 5-HT1A | 8.9 | Postsynaptic Antagonist / Autoreceptor Agonist |

| S 15535 | 5-HT1A | 8.8 | Postsynaptic Antagonist / Autoreceptor Agonist |

Alpha-Adrenoreceptor Binding and Modulation Studies

Derivatives of 1,4-benzodioxane (B1196944) have been extensively investigated for their interaction with alpha-adrenoceptors. These compounds have shown significant potential as selective antagonists for both α1 and α2 subtypes, which are involved in various physiological processes, including the regulation of blood pressure.

Research into a series of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives revealed high binding affinity for α1-adrenoceptors, with most compounds exhibiting nanomolar (nM) potency. nih.gov These derivatives showed little to no significant activity at α2-adrenoceptor sites, highlighting their selectivity. nih.gov The antagonism of the α1-mediated vasoconstrictor effects of norepinephrine is a key characteristic of this series. nih.gov Structure-activity relationship (SAR) studies have established a structural similarity between the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) nucleus and norepinephrine, suggesting a model where charge-reinforced hydrogen bonding is crucial for binding to the α1-receptor. nih.gov Doxazosin, a compound from this series, was selected for further clinical development based on its potent α1-adrenoceptor affinity, selectivity, and long duration of antihypertensive action in preclinical models. nih.gov

Further studies comparing the pharmacological properties of benzodioxane analogues with their binding affinities to α-receptor sites have provided deeper mechanistic insights. nih.gov The pharmacological potencies of these compounds at postsynaptic α-receptors were found to correlate well with their binding at α1 sites (labeled by ³H-WB-4101) but not at α2 sites (labeled by ³H-clonidine). nih.gov Conversely, the potencies of these analogues at presynaptic autoreceptors showed a strong correlation with their binding affinities for α2-receptor sites. nih.gov These findings suggest that the pharmacological effects of these benzodioxane derivatives are mediated through distinct alpha-adrenoceptor subtypes. nih.gov

| Compound Class | Target Receptor | Binding Affinity | Observed Activity | Reference |

|---|---|---|---|---|

| 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolines | α1-Adrenoceptor | High (nM range) | Selective antagonism of norepinephrine-induced vasoconstriction | nih.gov |

| Benzodioxane Analogues | Postsynaptic α-receptors | Correlates with ³H-WB-4101 binding (α1) | Pharmacological potency at postsynaptic receptors | nih.gov |

| Benzodioxane Analogues | Presynaptic autoreceptors | Correlates with ³H-clonidine binding (α2) | Pharmacological potency at presynaptic autoreceptors | nih.gov |

Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Pathway Inhibition Research

The PD-1/PD-L1 immune checkpoint pathway is a critical target in cancer immunotherapy. Small molecule inhibitors offer a promising alternative to monoclonal antibodies. Research has identified that certain derivatives containing a 2,3-dihydro-1,4-benzodioxinyl group can effectively inhibit the PD-1/PD-L1 interaction. nih.gov

The mechanism of action for these small molecules involves inducing the dimerization of the PD-L1 protein. nih.govnih.gov Crystal structure studies have shown that these compounds bind to the PD-L1 protein at the interface where it would normally interact with PD-1. nih.gov This binding event promotes the formation of a PD-L1 dimer, which sterically hinders the binding of PD-1 to PD-L1, thereby disrupting the inhibitory signaling cascade and restoring T-cell-mediated antitumor immunity. nih.govnih.gov

One series of compounds developed by Bristol-Myers Squibb (BMS), including substituted biphenyl (B1667301) derivatives, demonstrated this mechanism. nih.gov A notable example, compound BMS-1001, which incorporates the 2,3-dihydro-1,4-benzodioxinyl moiety, is particularly effective. Its structure allows for a network of both hydrophobic and polar interactions, enabling it to bind to a hydrophobic cleft on the PD-L1 surface and induce dimerization more effectively than earlier generation compounds. nih.gov The development of small-molecule inhibitors targeting the PD-1/PD-L1 pathway represents a significant area of preclinical research aimed at overcoming the limitations of antibody-based therapies. uj.edu.pl

| Compound Series/Example | Mechanism of Action | Key Structural Feature | Effect | Reference |

|---|---|---|---|---|

| Substituted biphenyl derivatives (BMS) | Induces PD-L1 dimerization | Biphenyl scaffold | Inhibits PD-1:PD-L1 interaction | nih.gov |

| BMS-1001 | Induces PD-L1 dimerization through hydrophobic and polar interactions | 2,3-dihydro-1,4-benzodioxinyl group | More effective dimerization of PD-L1 ligands | nih.gov |

Melatonin (B1676174) Receptor Agonist Activity

Derivatives of 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol have been explored as analogues of melatonin, a neurohormone that regulates circadian rhythms through its action on melatonin receptors MT1 and MT2. nih.gov Structure-based virtual screening and synthesis of novel chemotypes have led to the discovery of potent agonists for these G protein-coupled receptors (GPCRs). nih.gov

In one study, experimental testing of various candidates resulted in the identification of ten new agonist chemotypes with sub-micromolar potency. nih.gov One of the most potent new chemotypes, compound 21, displayed an EC₅₀ of 0.36 nM for the MT2 receptor and a 30-fold selectivity over the MT1 receptor (EC₅₀ = 12 nM). nih.gov This highlights the potential for designing derivatives with significant receptor subtype selectivity.

Structure-activity relationship studies on melatonin analogues have provided insights into the binding site of the melatonin receptor. nih.gov For instance, the introduction of a methoxy (B1213986) group in certain isoindolo[2,1-a]indole derivatives significantly increased binding affinities compared to the parent compounds, converting them from antagonists to agonists. nih.gov Investigations have shown that many derivatives exhibit a greater affinity for the human MT2 receptor compared to the MT1 receptor, suggesting that the binding pockets of the two receptor subtypes differ in their capacity to accommodate various chemical substitutions. nih.gov

| Compound | Target Receptor | Potency (EC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 21 | MT2 | 0.36 nM | 30-fold selective for MT2 over MT1 | nih.gov |

| Compound 21 | MT1 | 12 nM | - | nih.gov |

| Compound 7c (isoindolo[2,1-a]indole derivative) | MT2 | Potent agonist | 44-fold selective for MT2 | nih.gov |

Antioxidant and Lipid Peroxidation Inhibitory Mechanisms of Benzodioxin Derivatives

Benzodioxin and its derivatives have demonstrated significant antioxidant properties, particularly in the inhibition of lipid peroxidation. nih.govresearcher.life Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, which can lead to cellular damage. nih.gov Antioxidants can interrupt this process by scavenging the peroxyl radicals that propagate the chain reaction. nih.gov

A series of 6- or 7-substituted 2,3-dihydro-1,4-benzodioxin derivatives were synthesized and evaluated for their ability to inhibit the copper-induced peroxidation of human low-density lipoprotein (LDL). nih.govresearcher.life Several of these compounds were found to be remarkably potent, with activities ranging from 5 to over 45 times greater than that of probucol, a known antioxidant drug. nih.govresearcher.life The mechanism of action is attributed to their ability to act as radical trapping antioxidants (RTAs). chemrxiv.org These compounds can effectively scavenge the peroxyl radicals that are key intermediates in the lipid peroxidation chain, thereby terminating the process and preventing further oxidative damage. nih.govchemrxiv.org

Structure-activity relationship studies have provided insights into the features required for high inhibitory activity. nih.govresearcher.life The substitution pattern on the benzodioxin ring and the nature of the side chains are critical determinants of their antioxidant potency. Benzodioxol anilides, for example, have been identified as inhibitors of ferroptosis, a form of cell death driven by iron-dependent lipid peroxidation, further underscoring the role of these scaffolds as potent RTAs. chemrxiv.org

| Compound Series | Assay | Relative Potency (vs. Probucol) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 2,6,7-substituted 2,3-dihydro-1,4-benzodioxins | Inhibition of copper-induced human LDL peroxidation | 5 to >45 times more active | Radical Trapping Antioxidant (RTA) | nih.govresearcher.life |

| Benzodioxol anilides | Inhibition of RSL3-induced cell death (Ferroptosis) | Data not quantified vs. probucol | Scavenging of peroxyl radicals | chemrxiv.org |

Investigating Antiproliferative and Anti-tumor Mechanisms of Action (preclinical focus)

Various 1,4-benzodioxane derivatives have been shown to possess notable antiproliferative and anti-tumor activities in preclinical studies. scirp.org The mechanisms underlying these effects are diverse and depend on the specific chemical structure of the derivative.

One key mechanism involves the inhibition of specific cellular signaling pathways critical for cancer cell growth and survival. For example, the 1,4-benzodioxane bisamide CCT251236 was identified as an inhibitor of the Heat Shock Factor 1 (HSF1) pathway. scirp.org This pathway is often dysregulated in cancer, and its inhibition leads to growth suppression, as demonstrated in human ovarian carcinoma xenograft models. scirp.org The 1,4-benzodioxane moiety was found to be essential for this activity. scirp.org

Other derivatives exert their anti-tumor effects by inducing oxidative stress and apoptosis. nih.gov A study involving 1,3-benzodioxole (B145889) derivatives conjugated with arsenical precursors showed that these compounds could inhibit the thioredoxin (Trx) system in cancer cells. nih.gov The Trx system is crucial for maintaining cellular redox balance, and its inhibition leads to an accumulation of reactive oxygen species (ROS), inducing high levels of oxidative stress and subsequently triggering apoptosis. nih.gov Furthermore, other studies have shown that amino acid derivatives of related compounds can induce cell cycle perturbations and apoptosis in metastatic colon cancer models, indicating that interference with cell division and the induction of programmed cell death are common anti-tumor mechanisms for this class of compounds. nih.gov

| Compound/Derivative Class | Cancer Model | Mechanism of Action | Reference |

|---|---|---|---|

| CCT251236 (1,4-benzodioxane bisamide) | Human ovarian carcinoma xenograft | HSF1 pathway inhibition | scirp.org |

| 1,3-Benzodioxole-arsenical conjugates | 4T1 tumor cells (in vitro and in vivo) | Inhibition of the thioredoxin system, induction of oxidative stress and apoptosis | nih.gov |

| Amino acid hydroxyurea (B1673989) derivatives | SW620 metastatic colon cancer cells | Induction of cell cycle perturbations and apoptosis | nih.gov |

Antibacterial Activity Mechanisms of Benzodioxin-Containing Sulfonamides

Sulfonamides are a class of synthetic antimicrobial agents whose mechanism of action is well-established. nih.govpharmacy180.com They function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is essential for the synthesis of folic acid in bacteria. nih.gov By acting as structural analogues of the enzyme's natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. pharmacy180.com Since tetrahydrofolic acid is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, its depletion ultimately halts bacterial DNA synthesis and replication, leading to a bacteriostatic effect. nih.govmdpi.com

The incorporation of a benzodioxin scaffold into antimicrobial agents has been explored to develop novel compounds with improved or unique activity. For instance, novel oxazolidinone derivatives featuring a benzodioxin scaffold have been synthesized and tested against Mycobacterium abscessus, a challenging multidrug-resistant pathogen. nih.gov In this study, an amidoxime (B1450833) derivative containing the benzodioxin moiety exhibited antibacterial activity superior to that of linezolid, an established oxazolidinone antibiotic. nih.gov This suggests that the benzodioxin group can be successfully integrated into known antibiotic classes to enhance their efficacy. The increased activity of such complexes may be related to improved penetration through the bacterial cell membrane and the blocking of metal-binding sites in microbial enzymes. mdpi.com

| Compound Class | Target Organism | General Mechanism | Observed Outcome | Reference |

|---|---|---|---|---|

| Sulfonamides | Gram-positive and Gram-negative bacteria | Competitive inhibition of dihydropteroate synthetase (folic acid synthesis) | Bacteriostatic effect | nih.govpharmacy180.com |

| Benzodioxin-containing oxazolidinones (amidoxime derivative) | Mycobacterium abscessus | (Oxazolidinone mechanism) Inhibition of protein synthesis | Activity superior to linezolid | nih.gov |

Antihepatotoxic Activity Studies of 1,4-Benzodioxane Derivatives

The 1,4-benzodioxane moiety is a key structural feature found in silybin, the most active antihepatotoxic component of silymarin. researchgate.nettsijournals.com This has prompted research into synthetic 1,4-benzodioxane derivatives as potential agents for managing liver diseases. nih.gov Studies have consistently shown that the presence of the 1,4-benzodioxane ring is crucial for demonstrating significant antihepatotoxic activity. tsijournals.comnih.gov

In preclinical studies using rat models of carbon tetrachloride (CCl₄)-induced hepatotoxicity, various novel 1,4-benzodioxane derivatives have been evaluated. researchgate.netnih.govnih.gov Liver damage in these models is quantified by measuring the serum levels of key enzymes such as serum glutamic oxaloacetic transaminase (SGOT), serum glutamic pyruvic transaminase (SGPT), and alkaline phosphatase (ALKP). researchgate.net Treatment with effective antihepatotoxic compounds results in a significant reduction in the elevated levels of these enzymes, indicating protection of liver tissue. researchgate.net

Several series of compounds, including dihydropyrimidinone and 1,3,4-oxadiazole (B1194373) derivatives linked with a 1,4-benzodioxane moiety, have demonstrated significant, dose-dependent antihepatotoxic activity, with some compounds showing efficacy comparable to the standard drug silymarin. nih.govnih.gov Structure-activity relationship studies have confirmed that both the 1,4-benzodioxane ring and the linked heterocyclic moiety are necessary for the observed activity. nih.gov For example, flavonoid analogues containing the 1,4-dioxane (B91453) ring system exhibited significant protective effects, with some derivatives reducing elevated enzyme levels to near-normal values. researchgate.net

| Compound Series | Biomarker | Effect | Reference |

|---|---|---|---|

| Dihydropyrimidinone derivatives with 1,4-benzodioxane | Serum Enzymes (SGOT, SGPT, ALKP) | Significant reduction in elevated enzyme levels | nih.gov |

| 1,3,4-Oxadiazole derivatives with 1,4-benzodioxane | Serum Enzymes (SGOT, SGPT, ALKP) | Activity comparable to silymarin | nih.gov |

| Flavone derivatives with 1,4-dioxane ring | Serum Enzymes (SGOT, SGPT, ALKP) | Significant reduction in elevated enzyme levels | researchgate.net |

Advanced Applications and Future Research Directions for 7 Amino 2,3 Dihydro 1,4 Benzodioxin 6 Ol in Chemical Biology

Utilization as a Building Block in Complex Molecular Synthesis for Bioactive Agents

The 2,3-dihydro-1,4-benzodioxin ring system is a core structural motif in a multitude of therapeutically significant agents. eurekaselect.com Molecules incorporating this scaffold have demonstrated a wide range of biological activities, including antihypertensive, anti-inflammatory, and neuroprotective effects. eurekaselect.com The aminobenzodioxane moiety, in particular, serves as a crucial starting material for creating diverse libraries of bioactive compounds through various synthetic transformations. mdpi.com

Researchers have synthesized new sulfonamide-acetamide derivatives starting from 2,3-dihydro-1,4-benzodioxin-6-amine. scielo.br These synthetic strategies involve reacting the amine functionality with agents like 4-methylbenzenesulfonyl chloride, followed by further derivatization to yield a range of molecules with potential therapeutic applications. scielo.br For instance, a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides were synthesized and evaluated for their enzyme inhibitory potential. nih.gov Similarly, enantiomerically pure derivatives of 1,4-benzodioxane-2-carboxylic acid are recognized as key intermediates in the synthesis of medicinally active compounds. arabjchem.org The strategic placement of the amino and hydroxyl groups on the 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol scaffold provides regiochemical control, allowing for its precise incorporation into larger, more complex molecular architectures designed to interact with specific biological targets. nih.gov

Table 1: Examples of Bioactive Agents Synthesized from Aminobenzodioxane Scaffolds

| Starting Scaffold | Synthetic Transformation | Resulting Compound Class | Investigated Bioactivity | Reference |

| 2,3-dihydrobenzo arabjchem.orgsigmaaldrich.comdioxin-6-amine | Reaction with 4-methylbenzenesulfonyl chloride and subsequent coupling with 2-bromo-N-acetamides | Sulfonamide-acetamide derivatives | α-Glucosidase and Acetylcholinesterase Inhibition | scielo.br |

| 1,4-benzodioxan-6-amine | Reaction with 4-chlorobenzenesulfonyl chloride followed by alkylation/aralkylation | N-substituted-N-(benzodioxan-6-yl) chlorobenzenesulfonamides | Acetylcholinesterase and α-Glucosidase Inhibition | nih.gov |

| 2,3-dihydrobenzo arabjchem.orgsigmaaldrich.comdioxine-6-carboxylic acid | Esterification, hydrazide formation, and condensation with aldehydes | Benzodioxane carboxylic acid-based hydrazones | Anticancer, Neuroprotective | arabjchem.org |

| 2,3-dihydro-1,4-benzodioxin derivatives | Various modifications | 2-carboxamido- or 2-(aminomethyl)-1,4-benzodioxin derivatives | Inhibition of LDL Peroxidation, Calcium Antagonism | nih.gov |

Development of Chemical Probes and Tools for Biological Pathway Interrogation

Chemical probes are essential small-molecule tools for dissecting complex biological pathways and validating novel drug targets. chemicalprobes.org The development of such probes often requires a molecular scaffold that can be systematically modified to optimize potency, selectivity, and other properties necessary for robust biological interrogation. The 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol structure is well-suited for this purpose.

The benzodioxin moiety has been incorporated into chemical probes designed to target specific proteins. For example, a virtual screen to identify inhibitors of the Signal Transducer and Activator of Transcription 3 (Stat3) protein, a key oncogene, identified a compound containing the 2,3-dihydro-1,4-benzodioxin core: 4-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-1-propen-1-yl]benzoic acid. tvarditherapeutics.com This compound was found to competitively inhibit Stat3 binding to its phosphotyrosine (pY)-peptide ligand and block its activation in cells. tvarditherapeutics.com

The reactive amine and hydroxyl groups of 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol allow for the attachment of reporter tags, such as fluorophores or biotin, or bio-orthogonal handles for "click chemistry". researchgate.net This enables the creation of activity-based probes (ABPs) or affinity-based probes that can be used to label, visualize, and isolate their protein targets from complex biological mixtures, thereby helping to elucidate their function and role in disease. researchgate.net

Exploration of Novel Therapeutic Leads Based on the 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol Scaffold

The 2,3-dihydro-1,4-benzodioxin scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, distinct biological targets. eurekaselect.com Derivatives have shown promise in a variety of therapeutic areas, including cardiovascular disease, central nervous system disorders, and metabolic diseases. eurekaselect.com

Recent research has focused on synthesizing and evaluating new agents based on this core structure.

Enzyme Inhibition: Derivatives of the aminobenzodioxane scaffold have been synthesized and tested as inhibitors of enzymes relevant to Alzheimer's disease and type-2 diabetes. scielo.brnih.gov Specific compounds demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and α-glucosidase, highlighting the scaffold's potential for developing treatments for these conditions. scielo.brnih.gov

Antioxidant and Hypolipidemic Activity: A series of substituted 1,4-benzodioxin (B1211060) derivatives were evaluated for their ability to inhibit copper-induced peroxidation of human low-density lipoprotein (LDL). nih.gov Several compounds were found to be significantly more potent than the reference drug probucol. nih.gov Selected compounds from this series also exhibited calcium antagonist and hypolipidemic properties. nih.gov

Anticancer and Neuroprotective Potential: Benzodioxane-based hydrazones have been investigated for their biological activities, with certain compounds emerging as promising candidates for therapeutic applications in anticancer, neurodegenerative, and metabolic disorders. arabjchem.org

The 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol scaffold provides a foundation for developing new therapeutic leads by allowing for systematic structural modifications to enhance potency and selectivity for specific biological targets.

Table 2: Therapeutic Potential of 2,3-dihydro-1,4-benzodioxin Derivatives

| Derivative Class | Biological Target/Model | Therapeutic Area | Key Finding | Reference |

| Sulfonamide-acetamides | α-Glucosidase, Acetylcholinesterase | Type 2 Diabetes, Alzheimer's Disease | Substantial in vitro inhibitory activity against α-glucosidase. | scielo.br |

| N-alkyl/aralkyl-chlorobenzenesulfonamides | Acetylcholinesterase, α-Glucosidase | Alzheimer's Disease, Type 2 Diabetes | Moderate inhibitory potential against both enzymes for specific derivatives. | nih.gov |

| 2-carboxamido/2-(aminomethyl) derivatives | Human LDL copper-induced peroxidation | Cardiovascular Disease | Up to 45 times more active than probucol; also showed calcium antagonist and hypolipidemic activity. | nih.gov |

| Carboxylic acid-based hydrazones | In vitro assays | Cancer, Neurodegenerative Disorders | Specific substituents (methoxy, thiophene, trifluoromethyl) modulated bioactivity, yielding promising candidates. | arabjchem.org |

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

Combinatorial chemistry, coupled with high-throughput screening (HTS), has transformed the process of drug discovery by enabling the rapid synthesis and evaluation of vast libraries of compounds. researchgate.net The 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol molecule is an ideal starting point for combinatorial library synthesis due to its multiple points for diversification.

The primary amine and the phenolic hydroxyl group can be readily modified using a wide array of commercially available reagents (e.g., acyl chlorides, sulfonyl chlorides, isocyanates, alkyl halides). This allows for the parallel synthesis of a large number of structurally related analogs. The core benzodioxin ring can also be modified, although this typically requires more complex multi-step syntheses.

Once a library of compounds based on the 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol scaffold is generated, it can be subjected to HTS against a panel of biological targets, such as enzymes or receptors. benthamscience.com This approach accelerates the identification of "hit" compounds with desired biological activity. These initial hits can then be further optimized through structure-activity relationship (SAR) studies to develop potent and selective lead candidates for preclinical development. clinpractice.ru

Emerging Roles in Material Science, such as Azo Dye Synthesis

Beyond its biomedical applications, the chemical reactivity of 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol makes it a candidate for applications in material science, particularly in the synthesis of novel azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms a conjugated system responsible for their color. nih.gov

The synthesis of azo dyes typically involves a two-step process:

Diazotization: A primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. unb.cacuhk.edu.hk

Azo Coupling: The resulting diazonium salt, an electrophile, is reacted with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, to form the azo compound. unb.cacuhk.edu.hk

The structure of 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol contains a primary aromatic amine group, which can be diazotized to form a reactive diazonium salt. This salt can then be coupled with various aromatic compounds to produce a range of novel azo dyes. The presence of the 2,3-dihydro-1,4-benzodioxin moiety could impart unique properties to the resulting dyes, such as altered photophysical characteristics (color, fluorescence), solubility, and stability. The synthesis of azo dyes containing heterocyclic scaffolds is an active area of research for creating materials with diverse applications. nih.gov

Application in Proteomics Research as a Specialty Product

Proteomics, the large-scale study of proteins, relies on a variety of chemical tools to identify, quantify, and characterize protein function, interactions, and post-translational modifications. nih.gov Specialty chemicals with specific reactive functionalities are crucial for developing the probes and reagents used in these studies.

7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol can serve as a valuable precursor for creating such specialty products for proteomics research. Its functional groups are handles for chemical ligation. For instance, the amine group can be acylated to attach:

Affinity tags (e.g., biotin): For use in pull-down experiments to identify binding partners of a bioactive derivative.

Reporter groups (e.g., fluorophores): For visualizing the subcellular localization of a target protein.

Cross-linking agents: To covalently capture protein-protein interactions.

Bio-orthogonal handles (e.g., alkynes, azides): For use in techniques like Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) or for subsequent "click chemistry" modifications in complex biological systems. nih.gov

If a molecule derived from this scaffold is found to bind to a specific protein or enzyme, it can be converted into a probe for activity-based protein profiling (ABPP). ABPP utilizes reactive probes to covalently label active enzymes in a proteome, allowing for the assessment of enzyme activity across different biological states. nih.gov The versatility of the 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol scaffold makes it an attractive starting material for the custom synthesis of such specialized reagents for advanced proteomics applications.

Q & A

Basic Research Questions

Q. How is 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol structurally characterized in synthetic chemistry?

- Methodological Answer : Structural elucidation typically involves a combination of spectroscopic techniques. Infrared (IR) spectroscopy identifies functional groups like amine (-NH₂) and hydroxyl (-OH) stretches. ¹H-NMR confirms aromatic proton environments and dihydrobenzodioxin ring conformation, while CHN elemental analysis validates empirical composition. For derivatives, mass spectrometry (EIMS) provides molecular ion peaks. These methods are essential for verifying purity and structural integrity during synthesis .

Q. What are common synthetic routes to 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol and its intermediates?

- Methodological Answer : A key intermediate, 2,3-dihydro-1,4-benzodioxin-6-amine, is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides under basic conditions (pH 9–10) yields sulfonamide derivatives. Solvent-free condensation with dimethylformamide-dimethyl acetal (DMF-DMA) produces enaminones, which are precursors for further functionalization .

Advanced Research Questions

Q. How can enzymatic hydroxylation be optimized to produce 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol derivatives?

- Methodological Answer : Directed evolution of P450 BM3 enzymes enhances regioselective hydroxylation. A 4-aminoantipyrine (4-AAP) assay quantifies phenolic products (e.g., 6-ol vs. 5-ol isomers) via oxidative coupling, detectable at λ509 nm. Combining this with capillary electrophoresis (CE) improves resolution for kinetic studies. Protein engineering (e.g., mutations in substrate-binding pockets) and NADPH depletion assays further refine catalytic efficiency .

Q. What computational strategies predict the bioactivity of 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol scaffolds?

- Methodological Answer : Graph neural networks (EGNN models) enable scaffold hopping and activity prediction. For example, training on PD-1/PD-L1 inhibitors identifies [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol as a high-potency scaffold. Validation involves synthesizing derivatives and testing in vitro, even when the model excludes structurally similar training data .

Q. How are hydroxylation products of 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol quantified and validated?

- Methodological Answer : The 4-AAP assay is adapted for high-throughput screening in phosphate buffer (pH 7.5), with linear quantification between 16–500 µM. CE separates isomers (e.g., 5-ol vs. 6-ol) and confirms product ratios. Statistical validation (mean ± SEM, triplicate experiments) ensures reproducibility. Background subtraction (e.g., empty vector lysate controls) minimizes assay interference .

Q. What strategies guide structure-activity relationship (SAR) studies for enzyme inhibition?

- Methodological Answer : Systematic substitution at the N-position of sulfonamide derivatives (e.g., alkyl/aryl halides) modulates inhibitory activity. For α-glucosidase or acetylcholinesterase assays, IC₅₀ values are determined using enzyme-specific substrates (e.g., p-nitrophenyl-α-D-glucopyranoside). Molecular docking identifies key interactions (e.g., hydrogen bonding with catalytic residues), guiding iterative SAR optimization .

Analytical and Experimental Design Considerations

- Data Contradictions : Discrepancies in hydroxylation ratios (e.g., 70/30 for 5-ol/6-ol isomers) may arise from enzyme variant selectivity or assay sensitivity. Cross-validate using orthogonal methods like HPLC or LC-MS .

- Experimental Replication : All synthetic and enzymatic steps should be performed in triplicate, with statistical tools (e.g., Microsoft Excel 2010) calculating mean ± SEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.